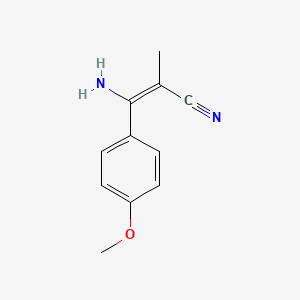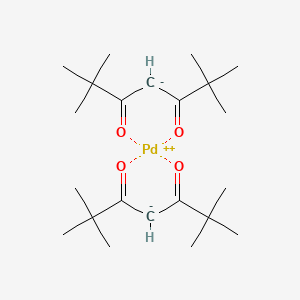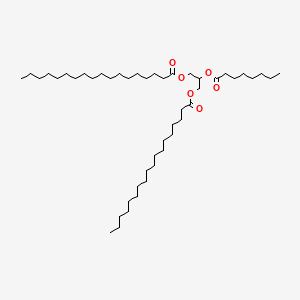
2-Capryloyl-1,3-distearoyl-glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Capryloyl-1,3-distearoyl-glycerol is a triacylglycerol compound that consists of caprylic acid (octanoic acid) at the sn-2 position and stearic acid at the sn-1 and sn-3 positions. This compound is a type of structured lipid that can be found in various natural fats and oils, including cocoa butter and other vegetable fats. It is known for its unique physical and chemical properties, which make it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Capryloyl-1,3-distearoyl-glycerol typically involves the esterification of glycerol with caprylic acid and stearic acid. The process can be carried out using chemical catalysts or enzymatic methods. One common approach is to use lipase enzymes to catalyze the esterification reaction under mild conditions, which helps to achieve high specificity and yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure and high-temperature reactors to facilitate the esterification process. The raw materials, including glycerol, caprylic acid, and stearic acid, are mixed in the presence of a catalyst, and the reaction is carried out under controlled conditions to ensure the desired product is obtained. The final product is then purified using techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Capryloyl-1,3-distearoyl-glycerol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The compound can undergo transesterification reactions with other alcohols or acids to form different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to catalyze the hydrolysis reaction.
Transesterification: Catalysts such as sodium methoxide or lipase enzymes are used to facilitate transesterification.
Major Products
Oxidation: Peroxides and other oxidation products.
Hydrolysis: Free fatty acids (caprylic acid and stearic acid) and glycerol.
Transesterification: Various esters depending on the reactants used.
Applications De Recherche Scientifique
2-Capryloyl-1,3-distearoyl-glycerol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of structured lipids and their interactions with other molecules.
Biology: Investigated for its role in cellular metabolism and its effects on lipid bilayers and membrane structures.
Medicine: Explored for its potential therapeutic properties, including its ability to modulate lipid metabolism and its use in drug delivery systems.
Industry: Utilized in the formulation of cosmetics, food products, and pharmaceuticals due to its unique physical and chemical properties.
Mécanisme D'action
The mechanism of action of 2-Capryloyl-1,3-distearoyl-glycerol involves its interaction with lipid bilayers and cellular membranes. The compound can integrate into lipid bilayers, affecting their fluidity and stability. It can also modulate the activity of enzymes involved in lipid metabolism, such as lipases and phospholipases. Additionally, it may influence signaling pathways related to lipid metabolism and energy homeostasis.
Comparaison Avec Des Composés Similaires
2-Capryloyl-1,3-distearoyl-glycerol can be compared to other similar structured lipids, such as:
1,3-Distearoyl-2-oleoyl-glycerol: Contains oleic acid at the sn-2 position instead of caprylic acid.
1,3-Dipalmitoyl-2-oleoyl-glycerol: Contains palmitic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position.
1,3-Distearoyl-2-linoleoyl-glycerol: Contains linoleic acid at the sn-2 position instead of caprylic acid.
The uniqueness of this compound lies in its specific fatty acid composition, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C47H90O6 |
|---|---|
Poids moléculaire |
751.2 g/mol |
Nom IUPAC |
(3-octadecanoyloxy-2-octanoyloxypropyl) octadecanoate |
InChI |
InChI=1S/C47H90O6/c1-4-7-10-13-15-17-19-21-23-25-27-29-31-34-36-39-45(48)51-42-44(53-47(50)41-38-33-12-9-6-3)43-52-46(49)40-37-35-32-30-28-26-24-22-20-18-16-14-11-8-5-2/h44H,4-43H2,1-3H3 |
Clé InChI |
ROSIALNPQYBSCH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-({2-[(6-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl}oxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12326236.png)
![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonyloxypyrrolidine-2-carboxylate](/img/structure/B12326252.png)
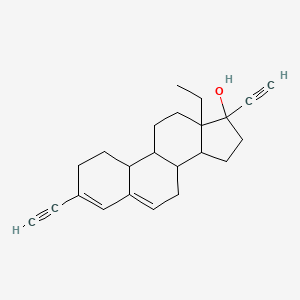
![(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[2-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoate](/img/structure/B12326261.png)
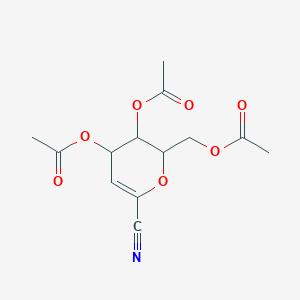
![1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326264.png)
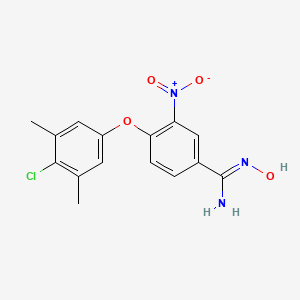
![Propanoic acid, 2,2-dimethyl-, 4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-6-oxo-5-pyrimidinyl ester](/img/structure/B12326273.png)
![3,12-Dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12326274.png)
![6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]-2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]hexanoic acid](/img/structure/B12326288.png)
![8-hydroxy-5,9-dimethyl-3-methylidene-3aH,4H,6H,7H,8H,8aH,9H,9aH-naphtho[2,3-b]furan-2-one](/img/structure/B12326299.png)

